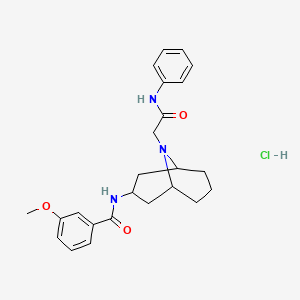![molecular formula C12H9F3N2O3S B7582446 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione](/img/structure/B7582446.png)
4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione, also known as TFMBP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Wirkmechanismus
The mechanism of action of 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione is not fully understood, but it is believed to act on the GABAergic system in the brain. 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione has been shown to increase the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain. This increase in GABA receptor activity may be responsible for the anticonvulsant and neuroprotective effects of 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione.
Biochemical and Physiological Effects:
4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione has been shown to have a number of biochemical and physiological effects. In addition to its effects on the GABAergic system, 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione has a number of advantages as a research tool, including its relatively simple synthesis method and its potential applications in various areas of scientific research. However, there are also some limitations to the use of 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione in lab experiments. For example, 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione is not very water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, more research is needed to fully understand the mechanism of action of 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione and its potential applications in various areas of scientific research.
Zukünftige Richtungen
There are a number of future directions for research on 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione. One area of interest is the potential use of 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione as a treatment for neurological disorders such as epilepsy and Alzheimer's disease. Further research is needed to fully understand the mechanism of action of 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione and its potential applications in these areas. Additionally, more research is needed to explore the potential anticancer properties of 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione and its potential use as a cancer treatment. Finally, more research is needed to develop new and improved synthesis methods for 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione and related compounds.
Synthesemethoden
The synthesis of 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione involves the reaction of 4-(trifluoromethylsulfanyl)benzoyl chloride with piperazine-2,6-dione in the presence of a base. The resulting compound is a white crystalline powder that is soluble in organic solvents such as methanol and dimethyl sulfoxide.
Wissenschaftliche Forschungsanwendungen
4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione has been studied for its potential applications in various areas of scientific research, including medicinal chemistry, neuropharmacology, and cancer research. 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione has been shown to have anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. 4-[4-(Trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
4-[4-(trifluoromethylsulfanyl)benzoyl]piperazine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3S/c13-12(14,15)21-8-3-1-7(2-4-8)11(20)17-5-9(18)16-10(19)6-17/h1-4H,5-6H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSFHAHXONOIIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CN1C(=O)C2=CC=C(C=C2)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)azetidin-3-yl]methanol](/img/structure/B7582378.png)
![[3-(Hydroxymethyl)azetidin-1-yl]-(6-methylpyridin-2-yl)methanone](/img/structure/B7582385.png)
![[1-(2,5-Dimethyl-4-nitropyrazol-3-yl)azetidin-3-yl]methanol](/img/structure/B7582393.png)
![1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7582403.png)
![N-[[2-fluoro-5-(1-methyl-3-propan-2-ylpyrazol-4-yl)phenyl]methyl]ethanamine](/img/structure/B7582410.png)

![4-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)morpholine;hydrobromide](/img/structure/B7582431.png)
![3-[[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7582439.png)
![3-[3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]cyclopentan-1-amine](/img/structure/B7582440.png)
![3-Thiophen-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;hydrochloride](/img/structure/B7582441.png)
![1-[Bis(2-hydroxyethyl)amino]-3-(2-chloro-5-methylphenoxy)propan-2-ol](/img/structure/B7582445.png)
